Electrical Conductivity Comparison: Gold vs. Silver, Copper, and Platinum for Conductive Electrode Applications
Gold exhibits an electrical conductivity of 4.10 × 10⁷ S/m at 20 °C, which is 4.3 times higher than platinum (9.43 × 10⁶ S/m) but 35% lower than silver (6.30 × 10⁷ S/m) and 31% lower than copper (5.96 × 10⁷ S/m) [1]. Despite lower bulk conductivity, gold maintains stable contact resistance over extended cycling—after 1000 contact cycles, Au-75Cu alloy resistivity varies only from 72 mΩ to 78 mΩ, whereas pure copper resistivity changes from 14 mΩ to 78 mΩ under identical conditions, representing a 457% increase in resistance variability for copper [2].
| Evidence Dimension | Electrical conductivity (S/m at 20 °C) |
|---|---|
| Target Compound Data | 4.10 × 10⁷ S/m |
| Comparator Or Baseline | Platinum: 9.43 × 10⁶ S/m; Silver: 6.30 × 10⁷ S/m; Copper: 5.96 × 10⁷ S/m |
| Quantified Difference | Gold is 4.3× more conductive than Pt; 35% less than Ag; 31% less than Cu |
| Conditions | Bulk conductivity at 20 °C; contact resistance after 1000 cycles at 25 °C |
Why This Matters
For electronic connectors and microelectrodes, stable contact resistance after cycling is more critical than bulk conductivity, directly impacting device reliability and mean time between failures.
- [1] PMC6213370. (2018). 'Table 2. Electrode Material Electrical Conductivity.' Materials, 11(10), 1995. https://doi.org/10.3390/ma11101995 View Source
- [2] Li, Y., et al. (2024). 'Resistance to Electrical Corrosion of Au-Cu Alloy Coatings for Electronic Contacts.' Coatings, 14(11), 1379. https://doi.org/10.3390/coatings14111379 View Source
